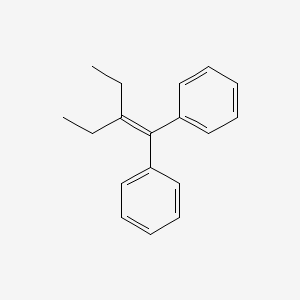

Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-

Description

Contextualization of Bis-Styryl Type Chromophores in Chemical Research

Bis-styryl type chromophores, which feature two styryl groups, are a significant subclass of diarylethylene derivatives. They are known for their strong absorption and emission properties, which can be tuned by modifying their molecular structure. beilstein-journals.org The conjugation of two styryl chromophores within a single molecule can lead to a pronounced red-shift in absorption and emission maxima, as well as an increase in extinction coefficients. researchgate.net This class of compounds is actively researched for applications in nonlinear optics, two-photon absorption, and as fluorescent probes. beilstein-journals.orgresearchgate.net The electronic properties of bis-styryl systems are highly dependent on the nature of the π-conjugated bridge and the substituents on the aromatic rings. beilstein-journals.org

Structural Classification and Nomenclature of Benzene (B151609), 1,1'-(2-ethyl-1-butenylidene)bis- within Organic Chemistry

"Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-" is systematically named as a derivative of benzene. The prefix "bis-" indicates that two identical groups, in this case, phenyl groups, are attached to the same central moiety. The core of the molecule is the "2-ethyl-1-butenylidene" bridge. This nomenclature specifies a four-carbon chain (butenylidene) with a double bond at the first position and an ethyl group at the second position. The "ylidene" suffix signifies that this bridge is attached to the two phenyl groups via a double bond from the first carbon of the butene chain. Structurally, it belongs to the class of 1,1-diarylethenes, where two aryl groups are attached to the same carbon of the ethene unit.

Historical Development of Synthetic Approaches to Related Molecular Scaffolds

The synthesis of diarylethene derivatives has evolved significantly over the years. Early methods often involved Wittig-type reactions or McMurry coupling to form the central ethene bridge. mdpi.com More recent and efficient synthetic strategies for bridged diarylacetylenes, which are precursors to some diarylethylenes, have utilized high-yielding classical methods with readily available starting materials. nih.gov The synthesis of non-symmetric diarylethenes, which can be more challenging, has seen considerable development, allowing for finer tuning of photochromic properties. rsc.org Modern synthetic protocols, including the use of microflow systems, have enabled the preparation of various symmetrical and unsymmetrical diarylperfluorocyclopentenes, a key class of photochromic diarylethenes, with high yields and better temperature control. chempedia.info

Significance of the 2-ethyl-1-butenylidene Bridge in Bridged Diarylethylene Systems

Identification of Current Research Gaps Pertaining to Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-". There is a lack of published data on its synthesis, spectroscopic characterization, photophysical properties, and potential applications. While the broader classes of diarylethylenes and bis-styryl chromophores are well-documented, this particular molecular structure remains uninvestigated. This absence of information presents a clear opportunity for foundational research to characterize this novel compound and understand how the unique 2-ethyl-1-butenylidene bridge influences its properties in comparison to other well-studied diarylethene systems.

Overview of Research Objectives for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- Studies

Given the current lack of information, the primary research objectives for "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-" would be:

Development of a reliable synthetic route: The first objective would be to establish an efficient and scalable synthesis for the target compound.

Comprehensive structural and spectroscopic characterization: This would involve techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm the molecular structure.

Investigation of photophysical properties: A detailed study of its absorption and emission characteristics in various solvents would be necessary to understand its behavior as a chromophore.

Evaluation of photochromic potential: Investigating whether the compound exhibits reversible photoisomerization upon irradiation with light of specific wavelengths would be a key objective.

Computational modeling: Theoretical studies could provide insights into the electronic structure and conformational landscape of the molecule, helping to rationalize the experimental findings.

Properties

CAS No. |

63019-11-4 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

(2-ethyl-1-phenylbut-1-enyl)benzene |

InChI |

InChI=1S/C18H20/c1-3-15(4-2)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4H2,1-2H3 |

InChI Key |

UZAIYXVPATZZCR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1,1 2 Ethyl 1 Butenylidene Bis

Retrosynthetic Analysis for the 1,1'-(2-ethyl-1-butenylidene)bis- Benzene (B151609) Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comlibretexts.org For the target compound, Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, the most logical disconnections are the carbon-carbon bonds that form the central olefinic structure.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Double Arylation Strategy. This approach involves disconnecting both phenyl groups from the vinylic carbon. This suggests a sequential or double carbon-carbon bond formation event, pointing towards modern cross-coupling methodologies. The key synthons would be a doubly activated 2-ethyl-1-butenylidene precursor and two equivalents of a phenylating agent (e.g., phenylboronic acid or phenyllithium).

Pathway B: Stepwise Construction. This strategy involves disconnecting one aryl-vinyl bond at a time. The first disconnection reveals a 1-phenyl-2-ethyl-1-butene derivative as a key intermediate. This intermediate could then be synthesized by disconnecting the remaining aryl-vinyl bond or by constructing the olefin itself. This latter disconnection leads back to a ketone precursor, such as 2-ethyl-1-phenylbutan-1-one, which can be accessed from simpler starting materials via reactions like Friedel-Crafts acylation or addition of an organometallic reagent to an aldehyde followed by oxidation. Subsequent olefination (e.g., Wittig reaction) or addition of a second aryl nucleophile followed by dehydration would furnish the target structure.

Given the efficiency and modularity of modern cross-coupling reactions, Pathway A and the latter part of Pathway B represent the most promising approaches for constructing this sterically hindered core.

Precursor Synthesis and Functionalization Strategies

The success of any synthetic route hinges on the accessibility of the required precursors.

The "benzene" portion of the target molecule requires precursors suitable for carbon-carbon bond formation. In the context of cross-coupling reactions, these are typically functionalized benzene derivatives.

Aryl Halides: Bromobenzene and iodobenzene (B50100) are common starting materials for palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings. They are commercially available or can be readily synthesized from benzene via electrophilic halogenation.

Arylboronic Acids: Phenylboronic acid is the key precursor for Suzuki-Miyaura coupling. It is widely available commercially and can be prepared from an aryl halide (like bromobenzene) via lithiation or Grignard formation, followed by quenching with a trialkyl borate.

The C6 "2-ethyl-1-butenylidene" fragment is derived from precursors that can be assembled from smaller, simpler molecules. The logical starting point is 2-ethyl-1-butanol (B44090) or 2-ethylbutanal (B1361351).

2-Ethyl-1-butanol can be manufactured industrially through the aldol (B89426) condensation of acetaldehyde (B116499) and butyraldehyde, which is then followed by hydrogenation. chemicalbook.comchemdad.comwikipedia.org Alternatively, the Guerbet reaction can be employed for its synthesis. wikipedia.org Oxidation of 2-ethyl-1-butanol provides the corresponding aldehyde, 2-ethylbutanal.

From 2-ethylbutanal, several precursor equivalents for cross-coupling can be envisioned:

Vinyl Triflates or Phosphates: Reaction of the corresponding ketone (formed by arylation of the aldehyde followed by oxidation) with triflic anhydride (B1165640) or a phosphoryl chloride in the presence of a base would yield a vinyl triflate or phosphate. These are excellent electrophiles for Suzuki-Miyaura and Heck couplings. rsc.org

Vinyl Halides: Halogenation of the corresponding ketone followed by elimination can provide vinyl halides, which are also suitable coupling partners.

Direct Carbon-Carbon Coupling Strategies for the Central Linkage Formation

The formation of the tetrasubstituted double bond is the key challenge in synthesizing Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-. Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for this purpose.

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. libretexts.orgorganic-chemistry.org A plausible Heck-based approach to the target molecule would involve the coupling of an aryl halide (e.g., bromobenzene) with a trisubstituted alkene intermediate, such as 1-phenyl-2-ethyl-1-butene.

However, intermolecular Heck reactions on sterically hindered, unactivated, polysubstituted olefins are notoriously challenging and often exhibit low reactivity and poor selectivity. libretexts.orgnih.govchemrxiv.org Traditional Heck conditions are often ineffective for creating quaternary carbon centers on tetrasubstituted alkenes. nih.govchemrxiv.org

Recent advancements have shown that directing groups, such as a pendant carboxylic acid, can facilitate the Heck arylation of tri- and even tetrasubstituted olefins by enabling a favorable pre-coordination of the palladium catalyst. nih.govchemrxiv.org While this specific substrate has not been reported, this directed approach represents a potential, albeit complex, strategy.

Table 1: Representative Conditions for Heck-Type Reactions on Hindered Alkenes

| Alkene Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Trisubstituted Alkene w/ Directing Group | Aryl Iodide | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | ~70-90% | nih.gov |

| 1,1-Disubstituted Alkene | Aryl Bromide | Palladacycle Complex | Na₂CO₃ | DMF | High | organic-chemistry.org |

| Electron-deficient Alkene | Aryl Iodide | Pd(PPh₃)₄ | Et₃N | Acetonitrile (B52724) | Good | libretexts.org |

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron species with an organohalide, is one of the most versatile methods for C-C bond formation. beilstein-journals.orgyoutube.com This reaction is well-suited for the synthesis of 1,1-diarylalkenes. rsc.org

A highly effective strategy involves the coupling of an aryl boronic acid with a 1-aryl-1-haloalkene or a 1-arylalkenyl phosphate. rsc.org For the target molecule, this would translate to the reaction of phenylboronic acid with a precursor like 1-bromo-1-phenyl-2-ethyl-1-butene. Nickel-based catalyst systems, such as Ni(COD)₂ in combination with an electron-rich phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), have proven to be particularly effective for coupling with otherwise unreactive vinyl phosphates, affording 1,1-diarylalkenes in good to excellent yields. rsc.org

This method offers a more flexible and often higher-yielding alternative to older methods that rely on Grignard additions to benzophenones followed by dehydration. rsc.org

Table 2: Conditions for Suzuki-Miyaura Synthesis of 1,1-Diarylalkenes

| Vinyl Electrophile | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Arylalkenyl Phosphate | Aryl Boronic Acid | Ni(COD)₂ / PCy₃ | K₃PO₄ | THF | up to 99% | rsc.org |

| Aryl Halide | Alkenylborane | Pd(PPh₃)₄ | NaOH | Benzene | Stereoselective | youtube.com |

| 1-Aryltriazene | Aryl Boronic Acid | Polymer-supported Pd-NHC | BF₃·OEt₂ (additive) | Dioxane/H₂O | Good to Excellent | beilstein-journals.org |

Wittig or Horner-Wadsworth-Emmons Olefination Variants

Olefination reactions are a cornerstone in the formation of carbon-carbon double bonds. For the synthesis of a tetrasubstituted alkene like Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are primary considerations.

The retrosynthetic analysis for a Wittig-type approach would involve the reaction of a phosphorus ylide with a ketone. For the target molecule, this could involve the reaction of an ethyl-substituted phosphorus ylide with benzophenone, or more strategically, the reaction of a diphenyl-substituted ylide with 2-butanone. However, the synthesis of the requisite ylides, particularly those that are highly substituted, can be challenging.

A more practical approach is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig reagents, allowing them to react effectively even with sterically hindered ketones. slideshare.net The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

A plausible HWE synthesis of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- would involve the reaction of a phosphonate (B1237965) ester, such as diethyl (1-phenylpropyl)phosphonate, with propiophenone (B1677668) in the presence of a strong base. The phosphonate itself can be synthesized via the Arbuzov reaction between triethyl phosphite (B83602) and 1-bromo-1-phenylpropane.

Table 1: Proposed Horner-Wadsworth-Emmons Reaction for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Expected Product |

| Diethyl (1-phenylpropyl)phosphonate | Propiophenone | NaH, n-BuLi, or NaOEt | THF, DME | Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- |

Palladium-Catalyzed Carbon-Carbon Bond Formation Methodologies

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of highly substituted alkenes. libretexts.org These methods can provide access to tetrasubstituted alkenes with high stereoselectivity. mdpi.com

One potential strategy is a Suzuki-Miyaura coupling reaction. This would involve the reaction of a vinyl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. For the synthesis of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, a possible route could involve the coupling of a 1,1-diaryl-2-halo-1-butene derivative with an ethylboronic acid derivative, or a 1-aryl-2-ethyl-1-halobutene with an arylboronic acid.

Another relevant palladium-catalyzed method is the Hiyama coupling, which utilizes organosilicon reagents. nih.gov This reaction is known for its tolerance of various functional groups. A plausible Hiyama coupling approach could involve the reaction of a vinylsilane with two equivalents of an aryl halide.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Base |

| Suzuki-Miyaura | 1,1-Dibromo-2-ethyl-1-butene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ |

| Hiyama | (Z/E)-1,1-Bis(trimethylsilyl)-2-ethyl-1-butene | Iodobenzene | Pd(dba)₂/ligand | TBAF |

Stereoselective Synthesis of Olefinic Isomers of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-

The presence of a tetrasubstituted double bond in Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- gives rise to the possibility of (Z) and (E) geometric isomers. Controlling the stereochemical outcome of the synthesis is a critical aspect.

Z/E Stereocontrol Strategies in Olefin Formation

In Wittig-type reactions, the stereoselectivity is influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. nih.gov For the HWE reaction, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonates) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be utilized to favor the formation of (Z)-alkenes. wikipedia.org

In the context of palladium-catalyzed reactions, the stereochemistry of the resulting alkene is often determined by the geometry of the starting vinyl metal or vinyl halide species. Stereoselective synthesis of these precursors is therefore crucial for controlling the final product's geometry. mdpi.com

Chiral Catalysis for Enantioselective Synthesis of Analogues (if applicable)

While Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- itself is achiral, the introduction of different substituents on the phenyl rings or the alkyl chains could create chiral analogues. The asymmetric synthesis of such compounds could be achieved through the use of chiral catalysts. numberanalytics.com For instance, in a palladium-catalyzed cross-coupling reaction, the use of chiral phosphine ligands can induce enantioselectivity. researchgate.net Similarly, asymmetric variants of the Wittig and HWE reactions have been developed using chiral auxiliaries or catalysts.

Optimization of Reaction Conditions and Yields for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- Synthesis

The synthesis of sterically hindered tetrasubstituted alkenes often suffers from low yields. Therefore, careful optimization of reaction conditions is essential.

For HWE reactions, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. Stronger bases like n-butyllithium or sodium hydride are often required to deprotonate the phosphonate ester. The solvent can influence the solubility of intermediates and the reaction rate. Temperature control is also critical, as side reactions can occur at higher temperatures.

Table 3: Parameters for Optimization of Synthesis

| Reaction Type | Key Parameters to Optimize | Potential Conditions/Reagents |

| HWE Reaction | Base, Solvent, Temperature | NaH, n-BuLi, KHMDS; THF, DME, Toluene; -78 °C to room temperature |

| Palladium Coupling | Catalyst, Ligand, Base, Solvent | Pd(OAc)₂, Pd(PPh₃)₄; SPhos, XPhos; K₂CO₃, CsF; Toluene, Dioxane |

Purification and Isolation Methodologies for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-

The purification of the final product and the separation of its geometric isomers are critical final steps. As Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- is expected to be a nonpolar compound, chromatographic techniques are generally employed for its purification.

Column chromatography using silica (B1680970) gel as the stationary phase and a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate, is a common method for purifying nonpolar organic compounds. rsc.org The separation of (Z) and (E) isomers can be challenging due to their similar polarities. In some cases, silica gel impregnated with silver nitrate (B79036) can be used to improve the separation of geometric isomers due to the differential interaction of the silver ions with the π-system of the double bond. researchgate.net High-performance liquid chromatography (HPLC), particularly on a preparative scale, can also be a powerful tool for separating isomers. researchgate.net

Recrystallization from a suitable solvent system could be another effective purification method if the product is a solid and one of the isomers is significantly less soluble than the other.

Table 4: Purification and Isolation Techniques

| Technique | Stationary/Mobile Phase or Solvent | Application |

| Column Chromatography | Silica gel / Hexane-Ethyl Acetate | General purification from reaction byproducts |

| Argentation Chromatography | Silica gel-AgNO₃ / Hexane-Toluene | Separation of Z/E isomers |

| Preparative HPLC | C18 column / Acetonitrile-Water | High-purity separation of isomers |

| Recrystallization | Ethanol, Hexane, or mixtures | Purification of solid product and potential isomer separation |

Advanced Spectroscopic and Analytical Characterization Techniques for Benzene, 1,1 2 Ethyl 1 Butenylidene Bis

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For a molecule with the complexity of Benzene (B151609), 1,1'-(2-ethyl-1-butenylidene)bis-, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, while multi-dimensional techniques are essential for complete structural assignment. uobasrah.edu.iq

Two-dimensional (2D) NMR experiments are critical for mapping the intricate network of covalent bonds. emerypharma.com By correlating signals that are coupled through bonds, these techniques allow for the step-by-step assembly of the molecular structure.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, the most informative COSY correlations would be within the two ethyl groups, showing a cross-peak between the methylene (B1212753) (-CH₂-) protons and the methyl (-CH₃) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is crucial for connecting molecular fragments that are not directly linked by proton-proton coupling. For instance, HMBC would show correlations from the methylene protons of the ethyl group to the vinylic carbons, and from the aromatic protons to the quaternary vinylic carbon, thereby piecing together the core structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations (with Proton at...) | Expected HMBC Correlations (with Carbon at...) |

|---|---|---|---|---|

| Aromatic-H (ortho, meta, para) | ~7.0-7.4 | ~127-130 | Other Aromatic-H | Vinylic-C, Other Aromatic-C |

| Vinylic-C (quaternary, C1) | - | ~140-145 | - | Aromatic-H, -CH₂- (ethyl) |

| Vinylic-C (C2) | - | ~135-140 | - | -CH₂- (ethyl), -CH₃ (ethyl) |

| -CH₂- (ethyl on C2) | ~2.2-2.5 (quartet) | ~25-30 | -CH₃ (ethyl) | Vinylic-C (C2), -CH₃ (ethyl) |

| -CH₃ (ethyl on C2) | ~1.0-1.2 (triplet) | ~12-15 | -CH₂- (ethyl) | Vinylic-C (C2), -CH₂- (ethyl) |

| -CH₂- (butenylidene) | ~2.1-2.4 (quartet) | ~28-33 | -CH₃ (butenylidene) | Vinylic-C (C1) |

| -CH₃ (butenylidene) | ~0.9-1.1 (triplet) | ~13-16 | -CH₂- (butenylidene) | Vinylic-C (C1), -CH₂- (butenylidene) |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining stereochemistry by identifying nuclei that are close in space, regardless of their bonding connectivity. acdlabs.comlibretexts.org For a tetrasubstituted alkene like Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, the key stereochemical question is the relative positioning of the substituents around the C=C double bond.

A NOESY/ROESY spectrum would reveal through-space correlations between protons. For example, a spatial proximity between the protons of one of the phenyl rings and the protons of the ethyl group attached to the double bond would provide strong evidence for a specific isomer. The observation of NOE effects can be challenging in symmetrically substituted tetrasubstituted alkenes, but the asymmetry in this molecule should allow for unambiguous assignment. unifr.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight of a compound and, through fragmentation, clues about its structural components.

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). researchgate.net This accuracy allows for the determination of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass. For Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, HRMS would be used to confirm its molecular formula of C₁₈H₂₀.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₈H₂₀ |

| Nominal Mass | 236 amu |

| Monoisotopic (Exact) Mass | 236.15650 u |

In tandem mass spectrometry (MS/MS), the molecular ion (M⁺) is isolated and then fragmented by collision with an inert gas. youtube.com The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- is expected to proceed through characteristic pathways for alkyl-substituted aromatic compounds. miamioh.edu

A primary fragmentation would be benzylic cleavage to lose an ethyl radical (C₂H₅•), resulting in a stable resonance-stabilized cation. Another common pathway for alkylbenzenes is the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. youtube.com The mass spectrum of the related compound Benzene, 1,1'-(1-butenylidene)bis- shows a base peak corresponding to the loss of an ethyl group, supporting this predicted pathway. nist.gov

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum

| Predicted m/z | Proposed Fragment Formula | Proposed Neutral Loss | Notes |

|---|---|---|---|

| 236 | [C₁₈H₂₀]⁺ | - | Molecular Ion (M⁺) |

| 207 | [C₁₆H₁₅]⁺ | •C₂H₅ | Loss of an ethyl radical from the butenylidene chain |

| 193 | [C₁₅H₁₃]⁺ | •C₃H₇ | Loss of a propyl radical |

| 115 | [C₉H₇]⁺ | C₉H₁₃ | Various rearrangement and cleavage products |

| 91 | [C₇H₇]⁺ | C₁₁H₁₃ | Formation of the stable tropylium ion |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. triprinceton.org

For Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, the key functional groups are the aromatic rings, the alkene double bond, and the aliphatic C-H bonds of the ethyl and butylidene groups.

Aromatic Ring: Expect sharp C-H stretching peaks just above 3000 cm⁻¹ and characteristic C=C stretching peaks in the 1450-1600 cm⁻¹ region. openstax.org

Aliphatic Groups: Saturated C-H stretching vibrations will appear just below 3000 cm⁻¹.

Alkene C=C Bond: The tetrasubstituted C=C bond stretch is expected in the 1660-1680 cm⁻¹ range. Due to the lack of a dipole moment change during vibration, this peak may be very weak or absent in the IR spectrum but should be observable in the Raman spectrum. spectroscopyonline.com

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aromatic | 3030 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene (tetrasubstituted) | 1660 - 1680 | Weak to Absent |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-H Out-of-Plane Bend | Aromatic | 690 - 900 | Strong |

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Arising from the ethyl and butenylidene groups, expected in the 3000-2850 cm⁻¹ range.

C=C stretching: Vibrations from the aromatic rings and the butenylidene double bond would appear in the 1650-1450 cm⁻¹ region.

C-H bending: Aromatic out-of-plane bending vibrations, which are highly characteristic of the substitution pattern on the benzene rings, would be found in the 900-675 cm⁻¹ range.

Without experimental data, a specific data table of observed frequencies and their assignments for this compound cannot be constructed.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds. The Raman spectrum of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- would serve as a unique molecular fingerprint.

Expected characteristic Raman shifts would include:

Aromatic ring breathing modes: Strong, sharp peaks characteristic of the benzene rings, typically around 1000 cm⁻¹.

C=C stretching: The symmetric stretching of the double bonds in the butenylidene bridge and the aromatic rings would produce strong Raman signals.

Aliphatic C-H vibrations: Signals corresponding to the ethyl and methyl groups.

A detailed analysis of the Raman spectrum would aid in confirming the molecular structure and identifying any conformational isomers.

Electronic Spectroscopy for Conjugation and Chromophore Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The presence of conjugated π-systems, such as the phenyl groups and the butenylidene bridge in Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, would lead to absorption in the UV-Vis region. The spectrum would likely show characteristic π → π* transitions. The position of the maximum absorption (λmax) would provide insights into the extent of conjugation.

Fluorescence Spectroscopy for Photophysical Behavior Analysis

Fluorescence spectroscopy can be employed to investigate the photophysical properties of the compound, assuming it is fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule may emit light at a longer wavelength. The fluorescence spectrum, quantum yield, and lifetime would provide valuable information about the excited state dynamics and the molecular environment.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- could be grown, this technique would provide detailed information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Molecular conformation: The spatial arrangement of the phenyl rings and the ethyl-butenylidene chain.

Crystal packing: How the molecules are arranged in the crystal lattice.

This data is crucial for understanding intermolecular interactions and the solid-state properties of the compound.

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray Diffraction (PXRD) is a critical technique for investigating the solid-state properties of crystalline materials, including the identification of different polymorphic forms. Polymorphs, which are different crystalline structures of the same compound, can exhibit distinct physical properties. For a compound like Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, PXRD could be employed to analyze its crystalline nature.

In a typical PXRD analysis, a powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the crystalline structure. While no specific PXRD data for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- is publicly available, studies on other benzene derivatives demonstrate the utility of this technique in identifying and differentiating polymorphs. For instance, different crystalline forms would produce unique diffraction patterns, allowing for their unambiguous identification.

Hypothetical PXRD Data for a Polymorph of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 60 |

| 22.1 | 4.02 | 75 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Chromatographic Separation Methodologies for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating isomers.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile or thermally unstable compounds. For Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, a reverse-phase HPLC method would likely be effective. In this approach, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

The purity of a sample can be determined by analyzing the chromatogram for the presence of extraneous peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For preparative scale applications, the conditions can be optimized to isolate larger quantities of the pure compound. Although specific HPLC methods for this compound are not documented, methods for similar aromatic compounds often utilize a mobile phase consisting of acetonitrile (B52724) and water. sielc.comresearchgate.net

Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This table represents typical starting conditions for a compound of this nature.

Gas Chromatography (GC) for Volatile Derivatives or Related Compounds

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- itself may have limited volatility, GC could be applicable for the analysis of more volatile impurities or related byproducts from its synthesis. The compound could also potentially be derivatized to increase its volatility for GC analysis.

In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and a stationary phase. The choice of the stationary phase is critical for achieving good separation. For aromatic compounds, a mid-polarity stationary phase is often employed.

Chiral Chromatography for Enantiomeric Purity (if applicable)

The structure of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- does not inherently possess a chiral center. However, if a chiral center were introduced through substitution or if the compound could exist as stable atropisomers, chiral chromatography would be necessary to separate the enantiomers and determine the enantiomeric purity. Chiral chromatography utilizes a stationary phase that is itself chiral, leading to differential interactions with the enantiomers of the analyte and enabling their separation. Given the absence of a chiral center in the parent structure, the direct applicability of chiral chromatography is not anticipated.

Reaction Mechanisms and Reactivity of Benzene, 1,1 2 Ethyl 1 Butenylidene Bis

Mechanistic Elucidation of Formation Pathways

The synthesis of Benzene (B151609), 1,1'-(2-ethyl-1-butenylidene)bis- is most plausibly achieved through an acid-catalyzed electrophilic aromatic substitution reaction, specifically a variation of the Friedel-Crafts alkylation. This would typically involve the reaction of benzene with a suitable carbonyl compound, such as 2-ethylbutanal (B1361351), in the presence of a strong acid catalyst.

Table 1: Techniques for Monitoring Reaction Progress

| Technique | Information Provided |

| Gas Chromatography (GC) | Quantifies the consumption of reactants (e.g., benzene, 2-ethylbutanal) and the formation of the product and any byproducts. |

| High-Performance Liquid Chromatography (HPLC) | Useful for monitoring the reaction if the components are not sufficiently volatile for GC. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide real-time structural information on the reactants, intermediates (if sufficiently stable), and products. |

| Infrared (IR) Spectroscopy | Can track the disappearance of the carbonyl (C=O) stretch of the aldehyde and the appearance of new C-H and C=C stretches corresponding to the product. |

Kinetic studies of similar electrophilic aromatic substitutions typically reveal a dependence on the concentrations of the aromatic substrate, the electrophile precursor, and the catalyst. The rate-determining step is generally the attack of the aromatic ring on the electrophile.

The formation of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- from benzene and 2-ethylbutanal under acidic conditions would proceed through a series of reactive intermediates.

Step 1: Formation of the Initial Electrophile The reaction is initiated by the protonation of the carbonyl oxygen of 2-ethylbutanal by the acid catalyst (e.g., H₂SO₄ or a Lewis acid like AlCl₃ with a proton source). This enhances the electrophilicity of the carbonyl carbon.

Step 2: First Electrophilic Aromatic Substitution A molecule of benzene, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent loss of a proton from the ring restores aromaticity and yields a secondary alcohol intermediate, 1,1-diphenyl-2-ethyl-1-butanol.

Step 3: Formation of a More Stable Carbocation The alcohol intermediate is then protonated on the hydroxyl group, forming a good leaving group (water). Departure of water generates a resonance-stabilized benzylic carbocation.

Step 4: Second Electrophilic Aromatic Substitution A second molecule of benzene then attacks this carbocation. This step is analogous to the first, proceeding through another sigma complex.

Step 5: Dehydration to Form the Alkene The resulting 1,1,1-triphenyl-2-ethylbutane is unstable and readily undergoes dehydration (elimination of a water molecule) under the acidic conditions to form the final product, Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-. The formation of the conjugated system provides a thermodynamic driving force for this step.

The transition states in this multi-step reaction would be high-energy structures corresponding to the bond-forming and bond-breaking processes in each step, such as the attack of the benzene pi-electrons on the electrophilic carbon and the departure of the leaving group.

Table 2: Key Intermediates in the Formation of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-

| Intermediate | Structure | Role in the Mechanism |

| Protonated 2-ethylbutanal | [CH₃CH₂CH(CH₂CH₃)C(H)=OH]⁺ | The initial electrophile that is attacked by the first molecule of benzene. |

| Sigma Complex (Arenium Ion) | A cyclohexadienyl cation | A resonance-stabilized intermediate formed during the electrophilic attack of benzene. |

| 1,1-Diphenyl-2-ethyl-1-butanol | C₆H₅CH(OH)CH(CH₂CH₃)₂ | A stable alcohol intermediate formed after the first electrophilic substitution. |

| Benzylic Carbocation | [C₆H₅C⁺HCH(CH₂CH₃)₂] | A resonance-stabilized carbocation that acts as the electrophile for the second substitution. |

Isomerization Pathways of the 1,1'-(2-ethyl-1-butenylidene) Bridge

The double bond in Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- can potentially exist as geometric isomers (E/Z isomers). Isomerization involves the temporary breaking of the pi-bond to allow for rotation around the sigma bond.

Photoisomerization is a common process for compounds with carbon-carbon double bonds, such as 1,1-diarylalkenes. nih.govscispace.com Upon absorption of a photon of appropriate energy, the molecule is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). In the excited state, the pi-bond is significantly weakened, allowing for rotation around the central C-C single bond. This rotation leads to an interconversion between the E and Z isomers. The molecule can then return to the ground state of either isomeric form through non-radiative decay or fluorescence. The composition of the photostationary state, the equilibrium mixture of isomers under irradiation, depends on the absorption spectra and quantum yields of the forward and reverse isomerization processes.

Thermal isomerization of the olefinic bond in Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- would require a significant input of thermal energy to overcome the rotational barrier of the double bond. For most simple alkenes, this barrier is quite high, and thus, thermal isomerization typically occurs at elevated temperatures. The mechanism involves the homolytic cleavage of the pi-bond to form a diradical intermediate, which can then undergo rotation and reform the pi-bond in the opposite configuration. The presence of bulky substituents, such as the 2-ethylbutylidene group, can influence the stability of the isomers and the energy barrier for isomerization.

Acid-Catalyzed Isomerization: In the presence of a strong acid, the double bond of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- can be protonated. This leads to the formation of a carbocation intermediate. The carbon atom that was formerly part of the double bond now has a single bond, allowing for free rotation. Deprotonation can then occur to reform the double bond, potentially leading to the other geometric isomer. The position of the equilibrium will be determined by the relative thermodynamic stabilities of the E and Z isomers.

Base-Catalyzed Isomerization: Base-catalyzed isomerization is less common for simple alkenes unless there is an abstractable proton in an appropriate position to form a resonance-stabilized carbanion. For Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, a strong base could potentially abstract a proton from a benzylic position if one were available. However, in this specific structure, there are no allylic protons on the butenylidene bridge, making a simple base-catalyzed isomerization via deprotonation-reprotonation at that position unlikely. Isomerization under basic conditions would likely require more complex reaction pathways if it were to occur.

Electrophilic Aromatic Substitution Reactions on the Benzene Moieties

The benzene rings of the title compound, being electron-rich, readily undergo electrophilic aromatic substitution. byjus.com The substituent already present on the benzene rings, the 2-ethyl-1-butenylidene group, is an alkyl-type substituent. Alkyl groups are known to be activating and ortho-, para-directing for further electrophilic substitution. msu.edu This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. msu.edu

Halogenation: The introduction of a halogen atom (e.g., chlorine or bromine) onto the benzene rings can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as iron(III) halides (FeX₃) or aluminum halides (AlX₃). libretexts.org The catalyst polarizes the halogen molecule, generating a potent electrophile that is then attacked by the electron-rich benzene ring. libretexts.org Given the ortho-, para-directing nature of the alkyl substituent, a mixture of ortho- and para-substituted products is expected.

Illustrative Halogenation Reaction Parameters

| Halogenating Agent | Catalyst | Solvent | Temperature (°C) | Major Products |

| Bromine (Br₂) | FeBr₃ | Dichloromethane | 25 | ortho-brominated, para-brominated |

| Chlorine (Cl₂) | AlCl₃ | Carbon tetrachloride | 0 | ortho-chlorinated, para-chlorinated |

Nitration: The nitration of the benzene rings involves the use of a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.com Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). youtube.com This electrophile is then attacked by the benzene ring to yield the corresponding nitro-substituted derivatives. Similar to halogenation, the substitution is directed to the ortho and para positions.

Representative Nitration Conditions

| Nitrating Agent | Acid Catalyst | Solvent | Temperature (°C) | Major Products |

| Conc. HNO₃ | Conc. H₂SO₄ | Acetic Anhydride (B1165640) | 10-20 | ortho-nitrated, para-nitrated |

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The catalyst facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile. libretexts.org However, a significant drawback of this reaction is the propensity for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of products. libretexts.org Additionally, the product of a Friedel-Crafts alkylation is more reactive than the starting material, which can result in polyalkylation. youtube.com

Friedel-Crafts Acylation: To overcome the limitations of Friedel-Crafts alkylation, Friedel-Crafts acylation is often employed. This reaction introduces an acyl group onto the benzene ring using an acyl halide or an acid anhydride with a Lewis acid catalyst. libretexts.org The electrophile in this case is an acylium ion, which is resonance-stabilized and does not undergo rearrangement. youtube.com The acylation reaction deactivates the aromatic ring to further substitution, thus preventing polyacylation. chemguide.co.uk The resulting ketone can then be reduced to the desired alkyl group.

Exemplary Friedel-Crafts Reaction Conditions

| Reaction Type | Reagent | Catalyst | Solvent | Temperature (°C) | Expected Product |

| Alkylation | Isopropyl chloride | AlCl₃ | Carbon disulfide | 0-5 | ortho/para-isopropyl substituted |

| Acylation | Acetyl chloride | AlCl₃ | Nitrobenzene | 25 | ortho/para-acetyl substituted |

Reactions Involving the Olefinic 2-ethyl-1-butenylidene Bridge

The carbon-carbon double bond in the 2-ethyl-1-butenylidene bridge is a site of high electron density, making it susceptible to various addition reactions.

Catalytic Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation. This typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org This reaction is generally carried out under pressure and results in the saturation of the olefinic bridge.

Typical Hydrogenation Parameters

| Catalyst | Hydrogen Pressure (atm) | Solvent | Temperature (°C) | Product |

| 10% Pd/C | 1-4 | Ethanol | 25 | Benzene, 1,1'-(2-ethylbutylidene)bis- |

| PtO₂ (Adam's catalyst) | 1 | Acetic Acid | 25 | Benzene, 1,1'-(2-ethylbutylidene)bis- |

Birch Reduction: While catalytic hydrogenation reduces the olefinic bridge, the Birch reduction offers a method for the partial reduction of the aromatic rings. This reaction employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com Under these conditions, the benzene rings can be reduced to non-conjugated 1,4-cyclohexadienes. masterorganicchemistry.com The olefinic bridge may or may not be reduced depending on the specific reaction conditions.

Epoxidation: The double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom, by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.

Dihydroxylation: The olefinic bridge can be dihydroxylated to form a diol. This can be achieved through several methods. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be accomplished using osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation, with the hydroxyl groups on opposite faces, can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed hydrolysis.

The olefinic bridge in Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- can potentially act as a dienophile in a Diels-Alder reaction, a [4+2] cycloaddition. This reaction involves the interaction of a conjugated diene with a dienophile (in this case, the double bond of the bridge) to form a six-membered ring. youtube.com However, the steric hindrance around the double bond due to the two bulky phenyl groups and the ethyl group might reduce its reactivity as a dienophile. The feasibility of such a reaction would likely require a highly reactive diene and potentially high temperatures or pressures. While benzene itself can act as a diene in some Diels-Alder reactions, it is generally a poor participant due to its aromatic stability. nih.govcomporgchem.com

Insufficient Data Available for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- to Fulfill Article Request

A thorough investigation into the photochemical transformations and degradation mechanisms of the specific chemical compound, Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, has revealed a significant lack of available scientific literature and data. While general principles of photochemical reactions and degradation pathways for benzene derivatives are established, no specific studies detailing the photocyclization, photo-oxidation, oxidative degradation, or hydrolytic stability of this particular compound could be located.

The initial search aimed to gather detailed research findings to construct an article focusing on the reaction mechanisms and reactivity of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-. However, the search results yielded information on related but structurally distinct compounds. For instance, studies on the photocycloaddition of benzene to various alkenes and the photocyclization of stilbene (B7821643) derivatives provide insights into potential reaction pathways for aromatic compounds. Similarly, research on the oxidative degradation of the benzene ring outlines general mechanisms of how these structures can break down.

Despite these general findings for related structures, a direct application of this information to Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- would be speculative and would not meet the required standard of a scientifically accurate and detailed report. The specific stereochemistry and electronic properties of the 2-ethyl-1-butenylidene bridge would significantly influence the compound's reactivity in ways that cannot be accurately predicted without experimental data.

Consequently, it is not possible to generate the requested article with the specified sections on photochemical transformations and degradation mechanisms, including data tables and detailed research findings, for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-. The absence of specific scientific studies on this compound prevents a factual and evidence-based discussion of its chemical behavior under photochemical and degradative conditions.

To provide a comprehensive and accurate article as requested, dedicated experimental research on the photochemical and degradation pathways of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- would be necessary. Without such data, any attempt to describe its specific reaction mechanisms would be unfounded.

Computational and Theoretical Chemistry Studies of Benzene, 1,1 2 Ethyl 1 Butenylidene Bis

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, bonding characteristics, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a hypothetical study of Benzene (B151609), 1,1'-(2-ethyl-1-butenylidene)bis-, DFT calculations would be employed to determine its ground state properties. This would involve geometry optimization to find the lowest energy structure, followed by the calculation of electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) would be critical in obtaining accurate results.

Table 1: Hypothetical DFT Calculation Parameters for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-

| Parameter | Description |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | 6-311+G(d,p) |

| Solvation Model | Polarizable Continuum Model (PCM) - if studying in solution |

| Calculated Properties | Optimized Geometry, HOMO/LUMO Energies, Mulliken Charges, Electrostatic Potential |

For more precise calculations, particularly for smaller, representative fragments of the molecule, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. These methods, while computationally more demanding, offer a higher level of theoretical accuracy. Due to the size of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, high-level ab initio calculations on the full molecule would be computationally expensive. Therefore, they are often applied to model systems that capture the key electronic features of the larger molecule to benchmark the results from more computationally efficient methods like DFT.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and butenylidene groups in Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- suggests a complex conformational landscape.

To explore the various possible conformations, molecular mechanics (MM) force fields would be an efficient starting point. A systematic conformational search or molecular dynamics (MD) simulations would be performed to sample the potential energy surface. MD simulations, by simulating the motion of the atoms over time, can reveal the accessible conformations and the dynamic interplay between different parts of the molecule.

Following the identification of key stable conformers from MM or MD, DFT calculations would be used to accurately determine the energy differences between them. By systematically rotating key dihedral angles (e.g., around the C-C single bonds of the ethyl and butenylidene bridge) and calculating the energy at each step, the torsional barriers can be quantified. This would provide insight into the energy required for interconversion between different rotational isomers (rotamers) and their relative populations at a given temperature.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, the following spectroscopic parameters would typically be predicted:

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra would be crucial for the structural elucidation and verification of synthesized samples.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT would allow for the prediction of the infrared (IR) and Raman spectra. These spectra are characteristic of the molecule's vibrational modes and provide a fingerprint for its identification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) would be the method of choice to predict the electronic absorption spectrum (UV-Vis). This would provide information about the electronic transitions, which are related to the color and photochemical properties of the compound.

Table 2: Hypothetical Predicted Spectroscopic Data for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| ¹H NMR | Chemical Shifts (ppm) | DFT/GIAO |

| ¹³C NMR | Chemical Shifts (ppm) | DFT/GIAO |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT |

| UV-Vis Spectroscopy | Absorption Maxima (λ_max in nm) | TD-DFT |

Future computational studies are necessary to provide the specific data for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- under each of these theoretical frameworks. Such research would be invaluable for a deeper understanding of its chemical behavior and for guiding potential applications.

Computational NMR Chemical Shift Predictions

Theoretical UV-Vis Absorption and Emission Spectra Calculations

Similarly, theoretical calculations of the Ultraviolet-Visible (UV-Vis) absorption and emission spectra for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- have not been specifically documented in published research. Such studies would typically involve Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax). These calculations would help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. In the absence of specific studies on this compound, no theoretical spectral data can be presented.

Vibrational Frequencies and IR/Raman Spectra Simulations

Simulations of the infrared (IR) and Raman spectra for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- based on computational methods are not found in the available scientific literature. The standard approach for such simulations involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule using methods like DFT. These calculated frequencies, after appropriate scaling, can be used to generate theoretical IR and Raman spectra. This analysis would allow for the assignment of specific vibrational modes to the observed spectral bands. Without dedicated computational studies, a theoretical vibrational analysis for this compound cannot be provided.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling to elucidate reaction mechanisms involving Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- is not described in the existing literature. Such investigations are crucial for understanding the reactivity and transformation pathways of a compound.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

There are no published studies detailing transition state searches or Intrinsic Reaction Coordinate (IRC) calculations for reactions involving Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-. These computational techniques are essential for identifying the geometry of transition states and confirming that they connect the reactants and products of a specific reaction step.

Activation Energy and Reaction Energy Profile Determination

Due to the lack of research in this area, the activation energies and reaction energy profiles for reactions involving Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- have not been computationally determined. Such data would be invaluable for understanding the kinetics and thermodynamics of its potential chemical transformations.

Materials Science and Non Biological Applications of Benzene, 1,1 2 Ethyl 1 Butenylidene Bis and Its Derivatives

Role as a Monomer or Cross-linking Agent in Polymer Chemistry

Investigation of Polymerization Mechanisms Involving the Olefinic Linkage

No research data was found regarding the investigation of polymerization mechanisms for Benzene (B151609), 1,1'-(2-ethyl-1-butenylidene)bis-.

Synthesis of Copolymers with Controlled Architectures

No information is available on the synthesis of copolymers using Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-.

Potential in Organic Optoelectronics and Molecular Electronics

Evaluation as a Component in Organic Light-Emitting Diodes (OLEDs) Research

There is no available research on the evaluation of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- as a component in OLEDs.

Application in Organic Field-Effect Transistors (OFETs) Development

No studies were found concerning the application of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- in the development of OFETs.

Photochromic Material Development

There is no information to confirm or predict any photochromic behavior for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-.

Functional Material Design Based on the Bis-Benzene Core

The bis-benzene core of "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-" serves as a versatile platform for the design of functional materials. The two phenyl rings can be functionalized with various donor or acceptor groups to tune the electronic and optical properties of the molecule, making it a candidate for applications in chemosensors and non-linear optical materials.

Derivatives of "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-" could be engineered as chemosensors for the detection of specific analytes. By incorporating appropriate functional groups onto the benzene rings, molecules can be designed to exhibit a measurable response, such as a change in fluorescence or color, upon binding to a target analyte.

For example, a newly synthesized bis-pyrene derivative has demonstrated solvent-controlled selectivity for cyanide anions, exhibiting a significant "off-on" fluorescence enhancement upon detection. skku.edu This principle could be applied to the bis-benzene core of the target compound. By attaching fluorophores and specific anion recognition sites, it is plausible to develop selective and sensitive chemosensors for environmentally or industrially relevant ions like cyanide and fluoride. skku.edu The flexible linker in "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-" could also play a crucial role in the spatial arrangement of the recognition sites, potentially enhancing selectivity.

Table 1: Examples of Bis-Aryl Chemosensors and Their Analytes

| Chemosensor Type | Target Analyte | Principle of Detection |

| Bis-pyrene derivative | Cyanide, Fluoride | Fluorescence enhancement |

| 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline based probe | Ni2+ ions | Colorimetric and absorbance changes |

This table is illustrative and based on research on analogous compounds.

Molecules with a bis-benzene core, particularly those with a conjugated system connecting the two aromatic rings, are excellent candidates for non-linear optical (NLO) materials. Stilbene (B7821643) derivatives, which feature a diarylethene structure, have been extensively studied for their remarkable second harmonic generation (SHG) efficiencies. rsc.orgrsc.org For instance, 3-methyl-4-methoxy-4′-nitrostilbene (MMONS) is a highly efficient second-order NLO material. rsc.org

By introducing electron-donating and electron-withdrawing groups at the para-positions of the two benzene rings in "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-", a push-pull system can be created. This charge asymmetry is a key requirement for second-order NLO activity. While the saturated linker in the specified compound disrupts full conjugation, modifications to create a conjugated bridge, for instance, by dehydrogenation, could yield potent NLO materials. Research on various diaromatic stilbene, butadiene, and thiophene (B33073) derivatives has shown that non-centrosymmetric arrangement of chromophores is ideal for NLO activity. rsc.orgrsc.org

Table 2: Second Harmonic Generation (SHG) Efficiencies of Selected Diaromatic Compounds

| Compound | SHG Efficiency (x Urea) |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (1a·non-centro) | >32 |

| 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene (1b) | 0.04 |

| 4′-fluoro-4′′-nitro-1,4-diphenyl-1,3-butadiene (2a) | 0.18 |

Data from research on analogous stilbene and butadiene derivatives. rsc.org

Development of Supramolecular Assemblies

The non-covalent interactions of the benzene rings in "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-" make it a promising building block for the construction of supramolecular assemblies. These ordered structures can exhibit emergent properties not present in the individual molecules.

The spontaneous organization of molecules into well-defined structures is known as self-assembly. nih.gov For molecules containing phenyl groups, π-π stacking is a significant driving force for this process. numberanalytics.com By modifying the peripheral groups of the benzene rings in "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-", it would be possible to direct the self-assembly process to form specific nanostructures, such as fibers, sheets, or spheres.

For instance, the self-assembly of diphenylalanine-based peptides, which also contain two phenyl groups, has been extensively studied to create a variety of nanomaterials. researchgate.net The structural diversity and facile functionalization of these molecules allow for precise control over the resulting self-assembled structures. researchgate.net Similarly, introducing functional groups capable of hydrogen bonding or other specific interactions onto the "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-" core could lead to the formation of complex and functional supramolecular polymers.

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org The cavity formed by the two benzene rings and the flexible linker of "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-" could potentially accommodate small guest molecules. The principles of host-guest chemistry are fundamental to applications such as molecular recognition, catalysis, and drug delivery. numberanalytics.comwikipedia.org

The binding of a guest molecule is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org By tuning the size, shape, and electronic properties of the cavity through chemical modification of the bis-benzene core, it is possible to achieve selective binding of specific guests. This concept is widely exploited in materials like cyclodextrins and calixarenes for various applications. numberanalytics.com

Surface Chemistry and Interface Engineering

The ability to modify the surfaces of materials is crucial for a wide range of technologies. Derivatives of "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-" could be utilized for surface and interface engineering.

By introducing reactive groups onto the benzene rings, these molecules could be covalently attached to a polymer surface. This modification can alter the surface properties, such as wettability and adhesion, without changing the bulk properties of the material. Research on the surface modification of polymers using bis(arylcarbene)s has demonstrated that this approach can effectively change the surface chemical characteristics. rsc.orglookchem.com This method allows for the introduction of various functional groups onto the surface, leading to materials with tailored properties. rsc.orglookchem.com The bis-benzene structure provides two points of potential attachment or functionalization, which could lead to more robust and versatile surface modifications.

Adsorption Behavior on Various Substrates

There is currently no available scientific literature or data concerning the adsorption behavior of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- on any substrates.

Thin Film Formation and Characterization for Device Integration

There is currently no available scientific literature or data regarding the formation and characterization of thin films of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- for device integration.

Environmental Chemistry and Fate of Benzene, 1,1 2 Ethyl 1 Butenylidene Bis

Environmental Release Pathways and Sources (Theoretical/Anthropogenic)

The environmental release of Benzene (B151609), 1,1'-(2-ethyl-1-butenylidene)bis- is likely associated with industrial activities and the degradation of commercial products containing this or structurally related compounds.

The industrial applications of diphenylmethane (B89790) and its derivatives can provide a model for the potential release of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-. Diphenylmethane is utilized in the fragrance industry, as a plasticizer, a dye carrier, and in the synthesis of other chemicals. pharmaguideline.comchemicalbook.comfirsthope.co.inchemicalbook.com Should Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- be used in similar applications, its release could occur during manufacturing, processing, and disposal of these products. For instance, its presence as a plasticizer or dye carrier in textiles could lead to its release during washing and degradation of the fabric. pharmaguideline.com

Furthermore, compounds with similar core structures are used in the production of polymers and resins. chemicalbook.comhuji.ac.il The degradation of such materials over time, through physical, chemical, or biological processes, could be a significant pathway for the release of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- into the environment.

Given its presumed high molecular weight and nonpolar aromatic structure, Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- is expected to have a low vapor pressure, suggesting that a significant portion of it in the atmosphere would be associated with particulate matter. researchgate.netsemanticscholar.org The atmospheric transport of such high molecular weight PAHs can occur over long distances. researchgate.netmit.eduacs.org

Abiotic Transformation Processes in Environmental Compartments

Once released into the environment, Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- is expected to undergo various abiotic transformation processes that will determine its persistence and fate.

Photodegradation is likely to be a significant transformation pathway for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- in both aquatic and atmospheric environments. The presence of the double bond and aromatic rings suggests that it will absorb ultraviolet radiation, leading to photochemical reactions. nih.govflinnsci.com

In the atmosphere, gas-phase reactions with hydroxyl radicals (•OH) are expected to be a primary degradation mechanism, similar to other volatile organic compounds and PAHs. mit.edu For the particle-bound fraction, direct photolysis and reactions with other atmospheric oxidants like ozone and nitrate (B79036) radicals will be more important. semanticscholar.orgresearchgate.net

In aqueous environments, direct photolysis can occur in the upper layers of water bodies where sunlight penetrates. The presence of sensitizers, such as humic substances in natural waters, could also lead to indirect photodegradation processes. mdpi.com The degradation of the structurally similar compound stilbene (B7821643) is known to proceed through reactions with ozone at the C=C double bond, leading to the formation of benzaldehyde (B42025) and benzoic acid. researchgate.net A similar mechanism can be postulated for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-.

Hydrolysis is the reaction with water, and for a hydrocarbon like Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-, which lacks hydrolyzable functional groups, the rate of hydrolysis is expected to be negligible under typical environmental conditions. elsevierpure.comresearchgate.netyoutube.com

Oxidation reactions, other than photochemical processes, can occur in aqueous environments. The presence of strong oxidizing agents or microbial activity can lead to the breakdown of the molecule. However, in the absence of such agents, the molecule is expected to be relatively persistent with respect to chemical oxidation in water.

The sorption and desorption behavior of Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- in soil and sediment will be largely governed by its nonpolar and hydrophobic nature.

Sorption to soil and sediment organic matter is expected to be the dominant process controlling its fate in terrestrial and aquatic systems. nih.govfrontiersin.orgresearchgate.net The organic carbon content of the soil or sediment is a key factor, with higher organic carbon leading to stronger sorption. frontiersin.org For nonpolar aromatic compounds, sorption is primarily a partitioning process into the organic matter matrix. huji.ac.ilnih.gov

This strong sorption will reduce its mobility in the subsurface, limiting its potential to leach into groundwater. nih.govfrontiersin.org However, it also means that the compound can persist in soils and sediments for longer periods, making it less available for degradation. Desorption is often a slow process, which can lead to the long-term sequestration of the compound in the solid phase. huji.ac.ilnih.gov The following table summarizes the expected sorption behavior based on general principles for nonpolar aromatic compounds.

| Parameter | Expected Value/Behavior for Benzene, 1,1'-(2-ethyl-1-butenylidene)bis- | Rationale |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | High | Due to its nonpolar, hydrophobic structure, it will preferentially partition into the organic fraction of soil and sediment. frontiersin.org |

| Mobility in Soil | Low | Strong sorption to soil organic matter will limit its movement through the soil column. nih.gov |

| Leaching Potential to Groundwater | Low | As a consequence of its low mobility. frontiersin.org |

| Persistence in Soil and Sediment | Potentially High | Sorption can protect the molecule from degradation processes. |

| Bioavailability in Soil and Sediment | Low | Strong binding to soil and sediment particles reduces its availability to organisms. |

Biotic Transformation Pathways in Environmental Systems

The environmental fate of "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-," a complex aromatic hydrocarbon, is significantly influenced by biotic transformation processes. These processes, primarily driven by microbial activity, determine the compound's persistence, potential for bioaccumulation, and the formation of various transformation products. Due to the limited specific research on this particular compound, the following sections draw upon established principles and findings from structurally similar molecules, such as high molecular weight polycyclic aromatic hydrocarbons (PAHs), alkylbenzenes, and styrenic compounds.

Microbial Degradation Mechanisms by Environmental Microorganisms

The microbial degradation of large, hydrophobic molecules like "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-" is a critical pathway for their removal from the environment. A diverse range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down such complex structures. The degradation process is often initiated by an oxidative attack on either the aromatic rings or the aliphatic side chains.

Bacterial Degradation:

Bacteria are key players in the degradation of aromatic hydrocarbons. gavinpublishers.com The initial step in the aerobic catabolism of these compounds typically involves the action of oxygenase enzymes. nih.govasm.org These enzymes introduce hydroxyl groups onto the benzene rings, leading to the formation of dihydroxylated intermediates like catechols. nih.gov This is a crucial step as it destabilizes the aromatic structure, making it susceptible to ring cleavage by dioxygenase enzymes. nih.gov Following ring fission, the resulting aliphatic acids enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are further broken down to carbon dioxide and water. gavinpublishers.comnih.gov

For "Benzene, 1,1'-(2-ethyl-1-butenylidene)bis-," with its alkyl and alkenyl substituents, bacterial degradation could also be initiated on these side chains. The terminal methyl groups of the ethyl and butyl chains could undergo oxidation to form primary alcohols, which are then further oxidized to aldehydes and carboxylic acids. nih.gov The butenylidene chain, with its double bond, presents another potential site for initial enzymatic attack.

Fungal Degradation: